[4-(2-Fluorobenzyl)piperazin-1-yl]{1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone
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Overview
Description
[4-(2-FLUOROBENZYL)PIPERAZINO]{1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDYL}METHANONE: is a complex organic compound characterized by the presence of fluorobenzyl and fluorophenyl groups attached to a piperazine and piperidine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-FLUOROBENZYL)PIPERAZINO]{1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDYL}METHANONE typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a fluorobenzyl halide reacts with piperazine under basic conditions to form the intermediate [4-(2-FLUOROBENZYL)PIPERAZINO]. This intermediate is then reacted with a fluorophenyl sulfonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and piperidine nitrogen atoms.
Reduction: Reduction reactions can occur at the fluorobenzyl and fluorophenyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorine atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted analogs where the fluorine atoms are replaced by other functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.
Mechanism of Action
The mechanism of action of [4-(2-FLUOROBENZYL)PIPERAZINO]{1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDYL}METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluorobenzyl)piperazine
- 1-(4-Fluorophenyl)piperazine
- N-{3-[4-(2-chloro-6-fluorobenzyl)piperazino]propyl}-3-(trifluoromethyl)benzamide
Uniqueness
Compared to similar compounds, [4-(2-FLUOROBENZYL)PIPERAZINO]{1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDYL}METHANONE is unique due to the presence of both fluorobenzyl and fluorophenyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, reactivity, and ability to interact with specific molecular targets.
Properties
Molecular Formula |
C23H27F2N3O3S |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]methanone |
InChI |
InChI=1S/C23H27F2N3O3S/c24-20-7-9-21(10-8-20)32(30,31)28-11-3-5-19(17-28)23(29)27-14-12-26(13-15-27)16-18-4-1-2-6-22(18)25/h1-2,4,6-10,19H,3,5,11-17H2 |
InChI Key |
GMUCBVZMYGLRQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)CC4=CC=CC=C4F |
Origin of Product |
United States |
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